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Fatty acids, castor-oil, ethoxylated

Cat. No.: B1167722
CAS No.: 103819-18-7
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Description

Overview of Ethoxylated Castor Oil Fatty Acids as Specialized Chemical Entities

Fatty acids, castor-oil, ethoxylated, represent a significant class of nonionic surfactants derived from castor oil, a renewable vegetable oil extracted from the seeds of the Ricinus communis plant. sbr-int.comambujasolvex.com These compounds are synthesized through the process of ethoxylation, a chemical reaction where ethylene (B1197577) oxide is added to the fatty acids obtained from castor oil. ambujasolvex.comuu.nl This modification imparts an amphiphilic nature to the molecules, meaning they possess both a hydrophobic (water-repelling) fatty acid tail and a hydrophilic (water-attracting) polyethylene (B3416737) glycol chain. This dual characteristic is fundamental to their surface-active properties. wikipedia.org

The chemical structure of ethoxylated castor oil fatty acids is complex and varied, primarily due to the unique composition of castor oil itself. Castor oil is predominantly composed of triglycerides of ricinoleic acid (approximately 85-95%), a monounsaturated, 18-carbon fatty acid that is distinguished by a hydroxyl group on the 12th carbon. nih.govijsdr.org Other fatty acids present in smaller quantities include oleic acid, linoleic acid, palmitic acid, and stearic acid. researchgate.net The ethoxylation process can occur at the carboxyl group of the fatty acids and, notably, at the hydroxyl group of ricinoleic acid, leading to a diverse mixture of ethoxylated species. nih.govresearchgate.net The degree of ethoxylation, or the number of ethylene oxide units added, can be controlled during synthesis to tailor the physicochemical properties of the final product, such as its hydrophilicity, solubility, and surface activity. castor-international.nlvenus-goa.com

The resulting ethoxylated compounds are technically a mixture of ethoxylated fatty acids, ethoxylated glycerol (B35011), and the ethoxylated fatty acid esters of glycerol. rimpro-india.com This inherent heterogeneity makes their detailed molecular characterization challenging, often requiring advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the various components. researchgate.netnih.gov

The physicochemical properties of ethoxylated castor oil fatty acids are highly dependent on the degree of ethoxylation. Generally, they are pale yellow, viscous liquids. venus-goa.comnih.gov An increase in the number of ethylene oxide units typically leads to increased water solubility and a higher hydrophilic-lipophilic balance (HLB) value, a measure of the degree to which a surfactant is hydrophilic or lipophilic.

Physicochemical Properties of Ethoxylated Castor Oil Acid Methyl Esters (CA-MEE)

PropertyCA-MEE-10CA-MEE-15CA-MEE-20
Cloud Point (°C)37.754.566.2
Surface Tension at CMC (mN/m)37.3836.8536.52
Critical Micelle Concentration (CMC) (mol/L)3.94 x 10⁻⁵2.81 x 10⁻⁵1.73 x 10⁻⁵
Wetting Power (s)457265183
Emulsifying Power for Soybean Oil (min)17.221.525.9
Emulsifying Power for Petroleum Wax (min)7.88.99.8
Data sourced from a study on Castor oil acid methyl ester ethoxylates (CA-MEE), which serve as a close model for the behavior of ethoxylated fatty acids. The number following CA-MEE indicates the average number of ethylene oxide units. researchgate.net

Historical Context and Evolution within Oleochemistry

The utilization of castor oil dates back to ancient times, with early Egyptians using it as fuel for lamps. atamanchemicals.com However, its journey into the realm of oleochemistry, the chemistry of fats and oils, marks a significant evolution. Initially, chemical modifications of castor oil were relatively simple. An early and notable example is the production of Turkey Red Oil, or sulfated castor oil, which is considered the first synthetic detergent. nih.goveai.in This process, involving the addition of sulfuric acid to castor oil, was developed in the mid-19th century and was a pivotal step in creating surfactants from vegetable oils. eai.inripublication.com

The advent of ethoxylation technology in the 1930s by I.G. Farben chemists Conrad Schöller and Max Wittwer represented a major breakthrough in surfactant science. ripublication.com This process allowed for the controlled modification of a wide range of hydrophobic substances, including the fatty acids derived from vegetable oils. While the initial focus was on alcohols and phenols, the application of ethoxylation to fatty acids, including those from castor oil, opened up new possibilities for creating highly effective nonionic surfactants. wikipedia.org

The unique chemical structure of castor oil, with its high content of ricinoleic acid, made it a particularly interesting candidate for ethoxylation. The presence of the hydroxyl group on the ricinoleic acid chain provided an additional site for the addition of ethylene oxide, allowing for the creation of more complex and versatile surfactant molecules compared to those derived from other vegetable oils. nih.gov Over time, the ability to control the degree of ethoxylation has enabled the production of a wide array of ethoxylated castor oil derivatives with tailored properties for specific industrial applications. venus-goa.com This has solidified the position of ethoxylated castor oil fatty acids as important, bio-based specialty chemicals in the modern oleochemical industry. sbr-int.com

Significance in Modern Chemical and Material Science Research

The unique properties of ethoxylated castor oil fatty acids have made them valuable components in a variety of modern chemical and material science research areas. Their role as effective emulsifiers, dispersants, and lubricants, coupled with their renewable origin, makes them an attractive alternative to petroleum-based surfactants. sbr-int.comchemondis.com

In polymer science , ethoxylated castor oil derivatives are investigated for the synthesis of polyurethanes (PU). ias.ac.inijariie.com Castor oil itself can act as a natural polyol due to its hydroxyl groups. Ethoxylation of the castor oil fatty acids can modify the reactivity and properties of the resulting polyol, influencing the characteristics of the final polyurethane material. google.com For instance, research has explored the synthesis of castor oil-based polyols for PU coatings, where the trifunctional nature of castor oil contributes to toughness and the fatty acid chains impart flexibility. ijsdr.orgresearchgate.net The ethoxylated derivatives can be used to create waterborne polyurethane dispersions, which are of interest for developing more environmentally friendly coatings and adhesives. nih.gov

In the field of advanced coatings and adhesives , the incorporation of ethoxylated castor oil fatty acids is being explored to enhance performance. For example, they can be used in the formulation of ambient curable coatings. One study detailed the synthesis of a coating based on the Michael addition reaction of acetoacetylated castor oil with a multifunctional acrylate, demonstrating the versatility of modified castor oil in creating bio-based thermosets. mdpi.com The emulsifying properties of ethoxylated castor oil are also beneficial in creating stable formulations for paints and inks. atamanchemicals.com

Furthermore, ethoxylated castor oil fatty acids are finding applications in nanotechnology and drug delivery systems . Their surfactant properties are utilized to stabilize nanoparticle dispersions. For instance, castor oil has been used as a capping agent in the synthesis of silver nanoparticles, where the long-chain fatty acids prevent agglomeration. nih.gov In pharmaceutical research, ethoxylated castor oil derivatives, often referred to by trade names like Cremophor®, are used as solubilizing agents and emulsifiers for poorly water-soluble drugs in various formulations, including oral and parenteral preparations. rimpro-india.comatamanchemicals.com Research continues to explore their potential in creating novel drug delivery systems, such as self-nanoemulsifying drug delivery systems (SNEDDS), to improve the bioavailability of therapeutic agents.

The ongoing research into ethoxylated castor oil fatty acids underscores their significance as versatile, bio-based chemical entities with wide-ranging applications in the development of sustainable and high-performance materials. sbr-int.com

Properties

CAS No.

103819-18-7

Molecular Formula

C7H7N3O2

Synonyms

Fatty acids, castor-oil, ethoxylated

Origin of Product

United States

Chemical Structure, Origin, and Synthetic Foundations

Natural Precursors: Castor Oil and Ricinoleic Acid Distinctiveness

Castor oil is a vegetable oil obtained from the seeds of the castor bean plant, Ricinus communis. google.comscirp.org It is unique among vegetable oils due to its high concentration of ricinoleic acid, a hydroxy fatty acid that imparts distinct chemical properties. scirp.orgscielo.br

Fatty Acid Compositional Heterogeneity of Castor Oil

The primary component of castor oil is the triglyceride of ricinoleic acid, which can constitute between 83.5% and 92.3% of the total fatty acids. scirp.org However, the exact composition can vary depending on the castor bean genotype and geographical origin. scirp.orgresearchgate.net Other fatty acids present in smaller quantities include linoleic acid, oleic acid, stearic acid, palmitic acid, and dihydroxystearic acid. scirp.orgscielo.br The low levels of saturated and polyunsaturated fatty acids contribute to the oil's stability. scielo.br

Table 1: Typical Fatty Acid Composition of Castor Oil

Fatty Acid Percentage Range (%)
Ricinoleic Acid 83.5 - 92.3 scirp.org
Linoleic Acid 3.87 - 5.82 ndpublisher.in
Oleic Acid 2.10 - 4.26 ndpublisher.in
Stearic Acid ~1.0 scirp.org
Palmitic Acid ~1.0 scirp.org
Dihydroxystearic Acid ~0.7 scirp.org
Linolenic Acid 0.46 - 0.89 ndpublisher.in

Structural Attributes of Ricinoleic Acid and its Derivatives

Ricinoleic acid, chemically known as (9Z,12R)-12-hydroxyoctadec-9-enoic acid, is an 18-carbon unsaturated fatty acid. drugbank.comnih.gov Its distinctiveness arises from the presence of a hydroxyl (-OH) group on the 12th carbon and a double bond between the 9th and 10th carbons. scielo.brthecosmeticchemist.com These functional groups—the carboxylic acid group, the hydroxyl group, and the double bond—are the sites for various chemical modifications, leading to a wide array of derivatives. scielo.brambujasolvex.com The hydroxyl group, in particular, increases the polarity of the molecule, making it soluble in more polar solvents compared to other fatty acids. thecosmeticchemist.com This hydroxyl group is the primary site for the initiation of the ethoxylation process.

Principles of Ethoxylation Reactions

Ethoxylation is a chemical process where ethylene (B1197577) oxide is added to a substrate, in this case, castor oil. aryanchemical.comtaylorandfrancis.com This reaction transforms the oil into a water-soluble or water-dispersible surfactant. atamanchemicals.com The process is typically carried out at elevated temperatures and pressures in the presence of a catalyst. slideshare.net

Reaction Mechanisms and Catalysis in Ethylene Oxide Addition

The ethoxylation of castor oil primarily involves the reaction of ethylene oxide with the hydroxyl groups of the ricinoleic acid triglycerides. atamanchemicals.com The reaction is typically catalyzed by alkaline catalysts such as sodium hydroxide, potassium hydroxide, or sodium methoxide. researchgate.netgoogle.com The catalyst activates the hydroxyl group, making it nucleophilic and ready to attack the electrophilic ethylene oxide ring, thus initiating a ring-opening polymerization. Each added ethylene oxide unit creates a new hydroxyl group at the end of the growing polyoxyethylene chain, which can then react with another ethylene oxide molecule. This stepwise addition leads to the formation of polyethylene (B3416737) glycol (PEG) ethers. atamanchemicals.com

Composite oxide catalysts, such as those based on aluminum-magnesium, can also be used and may offer different reaction pathways and product distributions. frontiersin.orgacs.org

Influence of Molar Ratio of Ethylene Oxide on Product Diversity

The molar ratio of ethylene oxide to castor oil is a critical parameter that determines the properties of the final ethoxylated product. google.com By controlling this ratio, a wide range of surfactants with varying degrees of water solubility and different hydrophilic-lipophilic balance (HLB) values can be produced. atamanchemicals.com

A lower number of ethylene oxide moles (e.g., less than 25) results in products that are more oil-soluble and are typically used as water-in-oil emulsifiers. vasudhachem.comatamanchemicals.com As the number of ethylene oxide units increases (e.g., above 25 moles), the resulting ethoxylated castor oil becomes more water-soluble and functions as a stabilizer and oil-in-water emulsifier. vasudhachem.comatamanchemicals.com The final product is a mixture of molecules with a distribution of polyoxyethylene chain lengths. google.com These products are often designated as PEG-n Castor Oil, where 'n' represents the average number of moles of ethylene oxide that have reacted with each mole of castor oil. google.com

Table 2: Effect of Ethylene Oxide Moles on Ethoxylated Castor Oil Properties

Moles of Ethylene Oxide (n) General Properties Primary Application
< 25 More lipophilic (oil-soluble) Water-in-oil emulsifiers vasudhachem.comatamanchemicals.com
> 25 More hydrophilic (water-soluble) Oil-in-water emulsifiers, stabilizers vasudhachem.comatamanchemicals.com
2 to 200 Wide range of HLB values Versatile surfactants for various formulations venus-goa.com

Advanced Synthetic Strategies and Derivatization

Beyond simple ethoxylation, advanced synthetic strategies can be employed to create more complex derivatives of castor oil. These strategies often involve modifying the other reactive sites on the ricinoleic acid molecule either before or after ethoxylation.

For instance, the castor oil can be hydrogenated before ethoxylation to produce hydrogenated castor oil ethoxylates. vasudhachem.com Hydrogenation saturates the double bonds in the fatty acid chains, resulting in a more stable product with a higher melting point. atamanchemicals.com These derivatives, known as PEG-n HCO, are often preferred when greater oxidative stability and a lighter color are desired. atamanchemicals.com

Further derivatization can involve reactions at the ester linkages of the triglyceride. Under certain catalytic conditions, ethylene oxide can insert into the ester group, leading to the formation of ethoxylated fatty acid esters alongside the ethoxylated hydroxyl groups. researchgate.netresearchgate.net Additionally, the ethoxylated castor oil itself can be further reacted with other chemical moieties to create specialized surfactants with tailored properties for specific applications. google.com

Hydrogenation of Castor Oil Ethoxylates

Hydrogenation is a significant modification process applied to ethoxylated castor oil. This chemical reaction involves the addition of hydrogen across the double bonds of the ricinoleic acid moieties, typically in the presence of a nickel catalyst. atamanchemicals.com This process converts the unsaturated fatty acid chains into saturated ones, resulting in hydrogenated castor oil ethoxylates (HCOEs).

The primary benefits of hydrogenation include increased oxidative stability, a higher melting point, and a lighter color with less odor compared to their unsaturated counterparts. atamanchemicals.com These properties make HCOEs solid at room temperature and suitable for applications where greater stability and a waxy consistency are desired. atamanchemicals.com

Table 1: Comparison of Ethoxylated Castor Oil and Hydrogenated Castor Oil Ethoxylate

FeatureEthoxylated Castor OilHydrogenated Castor Oil Ethoxylate
Physical State at Room Temp. Liquid to semi-solidWaxy solid
Oxidative Stability LowerHigher atamanchemicals.com
Melting Point LowerHigher atamanchemicals.com
Odor Mild fatty odorOdorless atamanchemicals.comatamanchemicals.com
Primary Fatty Acid Moiety Ricinoleic Acid (unsaturated)12-Hydroxystearic Acid (saturated)

Esterification, Amidation, and Sulfonation Pathways for Functionalization

The presence of hydroxyl and carboxyl groups in the ethoxylated castor oil structure allows for a variety of functionalization reactions, including esterification, amidation, and sulfonation. These pathways lead to the creation of new derivatives with tailored properties for specific applications.

Esterification of ethoxylated castor oil can be achieved by reacting the terminal hydroxyl groups of the polyethylene glycol chains with various acids or anhydrides. This process introduces new functional groups and modifies the surfactant properties of the molecule.

One notable example is the reaction of ethoxylated castor oil with maleic anhydride. In a study, ethoxylated castor oil was reacted with ditridecyl maleate (B1232345) in the presence of a peroxide initiator to yield a viscous liquid surfactant. prepchem.com The reaction, conducted at 110°C for 4 hours under a nitrogen atmosphere, demonstrates a pathway to create novel surfactant structures. prepchem.com

Another approach involves the synthesis of ethoxylated castor oil acid methyl esters (ECAME), where castor oil is first transesterified with methanol (B129727) and then ethoxylated. researchgate.net This process can be catalyzed by an alkaline catalyst, and the degree of ethoxylation can be controlled. researchgate.net These ECAMEs can then be further functionalized.

Table 2: Exemplary Esterification Reaction of Ethoxylated Castor Oil

ReactantsCatalyst/InitiatorReaction ConditionsProductReference
Ethoxylated Castor Oil, Ditridecyl Maleate1,1-bis(t-butylperoxy) cyclohexane110°C, 4 hours, N₂ atmosphereViscous liquid surfactant prepchem.com
Castor Oil, Maleic AnhydrideDi-tert-butyl peroxide (DTBP)120-160°C, 1-3 hoursCastor oil maleate scielo.br

Amidation offers another route to functionalize ethoxylated castor oil, leading to the formation of amides with unique properties. This can involve the reaction of the carboxylic acid groups of the fatty acids with amines or the reaction of the ethoxylated structure with amine-containing compounds.

A notable development in this area is the synthesis of castor oil-based poly(ester amides) (PEAs). nih.gov In one synthetic route, dimethyl sebacate (B1225510) (derived from castor oil) is reacted with ethanolamine (B43304) to form a diol monomer containing an amide bond. nih.gov This monomer is then polymerized with sebacic acid to produce a PEA. nih.gov The resulting polymers exhibit properties comparable to polyethylene and are biodegradable. nih.gov

Another study demonstrated a simple method for incorporating amine groups into hydrogenated castor oil (HCO) by reacting it with ethanolamine at 150°C for 5 hours. nih.gov This reaction produced a fatty amide wax with significantly increased hardness and a high melting point of 98°C. nih.gov

Sulfonation introduces sulfonic acid groups into the ethoxylated castor oil structure, creating anionic surfactants with enhanced detergency and emulsifying capabilities. This can be achieved through various methods, including direct sulfonation or sulfonation of intermediate derivatives.

One pathway involves the sulfonation of ethoxylated castor oil acid methyl esters (ECAME) to produce castor oil acid methyl ester ethoxylate sulfonates (CAMEES). researchgate.net This reaction can be carried out using sodium bisulfite in the presence of a catalyst system like tert-butyl peroxybenzoate and ferric chloride. researchgate.net The resulting CAMEES exhibit improved emulsification for soybean oil, detergency, and foaming ability compared to the non-sulfonated precursor. researchgate.net

Another method involves the direct sulfonation of ethoxylated castor oil using sulfur trioxide (SO₃) in a membrane reactor. google.com This process allows for the production of sulfonated or sulfated products, which can include fatty acid methyl ester sulfonates (MES) and fatty alcohol ethoxylate sulfates (AES) if starting from the methyl ester ethoxylate. google.com

Table 3: Comparison of Functionalized Ethoxylated Castor Oil Derivatives

FunctionalizationReactantsKey Properties of Product
Esterification Ethoxylated Castor Oil, Maleic AnhydrideModified surfactant properties
Amidation Hydrogenated Castor Oil, EthanolamineIncreased hardness, higher melting point wax nih.gov
Sulfonation Ethoxylated Castor Oil Methyl Ester, Sodium BisulfiteAnionic surfactant with enhanced detergency and emulsification researchgate.net

Development of Novel Ethoxylated Analogues and Copolymers

Research into ethoxylated castor oil has expanded to include the development of novel analogues and copolymers with advanced functionalities, particularly for applications in materials science and drug delivery.

The versatility of castor oil and its ethoxylated derivatives has been leveraged to create innovative copolymers. For instance, graft copolymers of lignin (B12514952) and castor oil have been synthesized. researchgate.net In this process, lignin is chemically modified and then covalently linked to pristine castor oil through esterification, resulting in a fully biomass-based polyester (B1180765) with controllable thermal and mechanical properties. researchgate.net

Another area of development is in the synthesis of hybrid polymers. Castor oil/polyethylene glycol (CAO/PEG) hybrids have been created by reacting castor oil with PEGs of varying molecular weights in the presence of an initiator. nih.gov These hybrids have shown potential as textile softeners, improving properties like softness and tensile strength of cotton fabrics. nih.gov

A significant area of innovation lies in the creation of amphiphilic block copolymers from castor oil derivatives for drug delivery applications. These copolymers can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core.

One such example involves the synthesis of block copolymers from a castor oil-derived thioether-containing ω-hydroxyacid (TEHA). nih.gov These TEHA units can be copolymerized with polycaprolactone (B3415563) (PCL) and polyethylene glycol (PEG) to form various block copolymers like TEHA-b-PCL, TEHA-b-mPEG, and TEHA-b-PEG-b-TEHA. nih.gov These copolymers have been successfully used to fabricate naltrexone-loaded microspheres for sustained drug release. nih.govmdpi.com The release profile of the drug can be modulated by altering the composition of the copolymer blocks. mdpi.com

Furthermore, oxidation-responsive amphiphilic block copolymers have been synthesized using an enzymatic polycondensation of a castor oil derivative. urv.cat These copolymers form nanosized micelles that can release a loaded hydrophobic drug upon exposure to an oxidative trigger like hydrogen peroxide. urv.cat This demonstrates the potential for creating "smart" drug delivery systems based on ethoxylated castor oil analogues.

Table 4: Examples of Novel Ethoxylated Castor Oil Analogues and Copolymers

Analogue/CopolymerMonomers/ComponentsKey Features and Potential ApplicationsReference
Lignin-graft-castor oilLignin, Castor OilFully biomass-based polyester with controllable properties researchgate.net
Castor oil/PEG hybridsCastor Oil, Polyethylene Glycol (PEG)Textile softeners with improved fabric properties nih.gov
TEHA-b-PCL, TEHA-b-mPEG, TEHA-b-PEG-b-TEHATEHA (castor oil derivative), PCL, PEGAmphiphilic block copolymers for sustained drug delivery nih.govmdpi.com
Oxidation-responsive block copolymersTEHA, mPEG-OH"Smart" drug delivery systems with triggered release urv.cat

Conclusion

Advanced Chromatographic Separations for Complex Mixtures

Due to the sample's complexity, which includes variations in the degree of ethoxylation, the saturation of C18 fatty acids, the formation of various esters, and the presence of numerous positional isomers, one-dimensional chromatography is often insufficient for complete separation. nih.govresearchgate.netuva.nl Advanced, multidimensional chromatographic techniques are therefore essential.

Comprehensive two-dimensional liquid chromatography (LC×LC) has emerged as a powerful technique for the in-depth analysis of ethoxylated castor oil due to its significantly enhanced separation power compared to single-dimension LC. chromatographyonline.comchromatographyonline.comwiley.com This method combines two different liquid chromatography modes with distinct separation mechanisms, providing a much higher peak capacity. wiley.com

For ethoxylated castor oil, a particularly effective combination is Hydrophilic Interaction Liquid Chromatography (HILIC) in the first dimension followed by Reversed-Phase Liquid Chromatography (RPLC) in the second dimension (HILIC×RPLC). nih.govuva.nl

First Dimension (HILIC): The separation is primarily governed by the polarity of the analytes. In this case, retention is mainly influenced by the length of the polar polyethylene (B3416737) glycol chain, effectively separating the components by their degree of ethoxylation. nih.gov

Second Dimension (RPLC): The effluent from the first dimension is then subjected to a rapid separation based on hydrophobicity. This dimension resolves the sample based on the length and type of the fatty acid alkyl chain. nih.gov

This orthogonal approach, where the two separation mechanisms are highly independent, allows for the detailed profiling of ethoxylated fatty acids, as well as the various mono-, di-, tri-, and even tetra-esters present in the mixture. uva.nl The hyphenation of LC×LC with high-resolution mass spectrometry (HRMS) provides a comprehensive characterization of the sample, enabling the identification of the different series of compounds present. nih.gov

Table 1: Components of Ethoxylated Castor Oil Identified by LC×LC-HRMS This table is interactive. Click on the headers to sort.

Compound Class Basis of Separation (1D - HILIC) Basis of Separation (2D - RPLC)
Poly(ethylene glycol) (PEG) Degree of Ethoxylation Low Retention
Ethoxylated Fatty Acids (e.g., Ric-nEO) Degree of Ethoxylation Fatty Acid Chain Length & Unsaturation

Data sourced from findings on the characterization of castor oil ethoxylates. nih.govresearchgate.netuva.nl

While often combined in LCxLC, RPLC and HILIC are also powerful standalone techniques for analyzing ethoxylated castor oil. nih.govnih.gov They are considered complementary, with RPLC separating primarily non-polar compounds and HILIC being ideal for polar compounds. chromtech.comspectroscopyonline.com

Reverse-Phase Liquid Chromatography (RPLC) separates molecules based on their hydrophobicity. chromtech.com In the context of ethoxylated castor oil, RPLC methods have been developed that allow for the successful separation of various components, including the baseline separation of multiple nominal isobars (molecules with the same nominal mass) and isomers (molecules with the same exact mass and chemical formula). nih.govuu.nl The retention is influenced by the carbon number of the fatty acid chains and the degree of esterification.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative HPLC mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. nih.gov This makes it highly effective for separating very polar compounds that are poorly retained in RPLC. chromtech.com For ethoxylated castor oil, HILIC separates oligomers based on the number of ethoxy units, providing clear distributions according to their hydrophilic character. nih.gov HILIC also offers the advantage of using mobile phases that are highly compatible with electrospray ionization mass spectrometry, leading to enhanced signal intensity. chromtech.comresearchgate.net

Gas Chromatography (GC) is a fundamental technique for determining the fatty acid composition of the original castor oil. Since the primary components, triglycerides and their ethoxylated derivatives, are not sufficiently volatile for direct GC analysis, a sample preparation step is required. chromforum.org This typically involves saponification (hydrolysis with a base) to break the ester bonds and liberate the free fatty acids, followed by derivatization (e.g., methylation to form fatty acid methyl esters, FAMEs) to increase their volatility for GC analysis. chromforum.org This method provides quantitative data on the relative amounts of ricinoleic, oleic, linoleic, stearic, and other fatty acids.

High-Resolution Mass Spectrometry for Molecular Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the molecular characterization of ethoxylated castor oil. researchgate.net Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically to within 0.001 atomic mass units), which allows for the determination of the elemental composition of an unknown compound. researchgate.net This capability is crucial for identifying the vast number of individual species within the complex mixture.

Electrospray Ionization (ESI) is the most suitable ionization technique for analyzing the components of ethoxylated castor oil. researchgate.net As a soft ionization method, it can generate intact gas-phase ions from large, polar, and thermally fragile molecules without causing significant fragmentation. researchgate.net

In the analysis of ethoxylated castor oil, ESI typically produces protonated molecules ([M+H]⁺) or, more commonly, adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). researchgate.netnih.gov The choice of adduct ion can be optimized for detection and subsequent fragmentation analysis. nih.gov Studies comparing different ionization sources have shown ESI to be the most sensitive and effective method for these compounds. researchgate.net The coupling of liquid chromatography with ESI-HRMS enables the acquisition of accurate mass data for the multitude of components separated by the chromatographic system, facilitating their identification. waters.com

While HRMS can provide the elemental composition, it often cannot distinguish between isomers. Multistage Mass Spectrometry (MSⁿ), also known as tandem mass spectrometry (MS/MS or MS³), is employed for detailed structural elucidation and the discrimination of isomers. nih.govnih.gov In an MSⁿ experiment, a specific precursor ion is mass-selected, subjected to collision-induced dissociation (CID) to generate product ions, and these fragments are then mass-analyzed. This process can be repeated for subsequent stages (e.g., MS³). nih.gov

This technique has proven vital in the analysis of ethoxylated castor oil for several reasons:

Isomer Discrimination: MSⁿ experiments reveal characteristic fragmentation patterns that allow for the differentiation of positional isomers. For example, it is possible to distinguish isomers based on whether a fatty acid moiety is located at a terminal or internal position on the glycerol (B35011) backbone. nih.gov

Structural Elucidation: The fragmentation pathways provide detailed structural information. A unique fragmentation pathway for ricinoleic acid has been identified that can serve as a marker for the polymerization process and the topology of ethoxylation within the molecule. nih.gov

Positional Analysis: Characteristic neutral losses observed during fragmentation can reveal the position of the ricinoleic acid within a larger molecule. nih.gov For instance, analyzing the fragments of lithiated adducts in MS³ experiments can help quantify regioisomers of triacylglycerols. usda.gov

Table 2: Illustrative MSⁿ Fragmentation Data for Ethoxylated Ricinoleic Acid Esters This table is interactive. Click on the headers to sort.

Precursor Ion Type Key Fragment Ion / Neutral Loss Structural Information Gained
Ammonium Adducts ([M+NH₄]⁺) Loss of Ricinoleic Acid Indicates the presence and position (terminal vs. internal) of the ricinoleate (B1264116) group. nih.gov
Lithiated Adducts ([M+Li]⁺) Loss of α,β-unsaturated fatty acids Used for identification and quantification of regioisomers (e.g., ABA vs. AAB type). usda.gov

This table represents generalized findings from MSⁿ studies on castor oil ethoxylates and related compounds. nih.govnih.govusda.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of polymeric materials, including fatty acid ethoxylates. plos.org This soft ionization method is particularly well-suited for generating singly charged ions of large molecules, making it invaluable for the structural characterization of industrial polymers. plos.org

In the analysis of ethoxylated castor oil, MALDI-TOF mass spectra exhibit a characteristic pattern of regularly spaced peaks. plos.orgnih.gov These peaks represent the distribution of oligomers, with the mass difference between adjacent peaks corresponding to the mass of a single ethylene (B1197577) oxide monomer unit (44 Da). plos.org This pattern directly confirms the presence of the polyethylene glycol (PEG) chains resulting from the ethoxylation process.

The resulting spectrum is a composite of several overlapping distributions, reflecting the complexity of the starting material—castor oil is primarily composed of triglycerides of ricinoleic acid but also contains other fatty acids like oleic and stearic acid. nih.govresearchgate.net Each of these fatty acids can be ethoxylated to varying degrees, leading to a complex mixture of molecules. nih.gov Advanced analytical approaches, such as applying chemometric techniques to the MALDI spectra, can be used to differentiate between product batches and types by analyzing the features of these peak distributions. nih.gov

Spectroscopic and Thermogravimetric Characterization Techniques

Spectroscopic techniques are fundamental to the structural analysis of ethoxylated castor oil fatty acids, providing detailed information on functional groups and molecular arrangement. These methods, in conjunction with chromatographic techniques, offer a complete picture of the compound's chemical identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of fatty acids and their derivatives. aocs.org Both proton (¹H) and carbon-13 (¹³C) NMR are employed to verify the covalent structure of ethoxylated castor oil fatty acids, confirming the successful incorporation of the polyethylene glycol chains onto the fatty acid backbone. researchgate.net

In the ¹H-NMR spectrum, characteristic signals confirm the presence of both the fatty acid and the ethoxy chain components. nih.gov Resonances corresponding to the protons of the fatty acid alkyl chain (methylene and methyl groups) are observed, along with signals for protons on the glycerol backbone if the triglyceride structure is intact. researchgate.netnih.gov Crucially, the presence of a strong, broad signal typically in the region of 3.6 ppm is indicative of the repeating methylene (B1212753) protons (-O-CH₂-CH₂-) of the polyethylene oxide chains.

¹³C-NMR spectroscopy provides complementary information, with distinct chemical shifts for the carbonyl carbon of the ester group, the carbons of the fatty acid chain, and the characteristic signal for the carbons of the PEO chain (typically around 70 ppm). researchgate.netresearchgate.net The integration and analysis of these signals can provide quantitative insights into the degree of ethoxylation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. nih.gov For ethoxylated castor oil fatty acids, FT-IR analysis is used to confirm the key chemical bonds that define its structure, verifying the results of the esterification and ethoxylation reactions. nuft.edu.uaresearchgate.net

The FT-IR spectrum of ethoxylated castor oil displays several characteristic absorption bands. A strong band corresponding to the C=O stretching of the ester group is a prominent feature. The presence of a broad O-H stretching band indicates the terminal hydroxyl groups of the polyethylene glycol chains. researchgate.net Perhaps most importantly, a strong, distinct band associated with C-O-C (ether) stretching confirms the presence of the ethoxy chains, which is a defining characteristic of the molecule. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. nrel.gov This technique separates molecules based on their hydrodynamic volume in solution. nrel.gov For a complex polymer like ethoxylated castor oil, GPC is essential for characterizing the distribution of chain lengths of the polyethylene glycol segments. researchgate.net

The analysis provides several key parameters, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. nrel.gov A PDI value greater than 1 indicates a distribution of polymer chain lengths, which is expected for ethoxylated products due to the nature of the polymerization process. nih.gov The resulting chromatogram for ethoxylated castor oil typically shows a broad distribution, confirming the presence of a range of oligomers with varying degrees of ethoxylation. researchgate.net

Mechanistic Studies of Interfacial and Colloidal Behavior

Surface Activity and Interfacial Tension Reduction Mechanisms

As surfactants, ethoxylated castor oil fatty acids are highly effective at reducing the surface tension between different phases, such as between two immiscible liquids (e.g., oil and water) or between a liquid and a solid. atamanchemicals.com The fundamental mechanism involves the migration of the surfactant molecules to the interface. The hydrophobic fatty acid portion of the molecule orients itself into the non-aqueous or less polar phase (the oil phase), while the hydrophilic polyoxyethylene chains orient towards the aqueous or polar phase. This molecular arrangement at the interface disrupts the cohesive energy between the molecules of the bulk phases, thereby lowering the interfacial tension (IFT).

The degree of ethoxylation plays a significant role in surface activity. A higher number of ethylene (B1197577) oxide units generally increases the molecule's hydrophilicity and water solubility. vasudhachem.com Research has demonstrated the effectiveness of these surfactants in various contexts. For instance, in enhanced oil recovery studies, a castor oil-based surfactant was shown to significantly lower the IFT between heavy crude oil and brine. At a concentration of 25,000 ppm, the surfactant reduced the IFT from a baseline of 19.8 mN/m to 13.1 mN/m, showcasing its potential to mobilize trapped oil. researchgate.net This ability to drastically reduce interfacial energy is a key indicator of a surfactant's performance.

Emulsification and Microemulsification Principles

The primary function of ethoxylated castor oil fatty acids in many formulations is as an emulsifier, promoting the formation of stable mixtures of immiscible liquids like oil and water. atamanchemicals.comvasudhachem.com They achieve this by forming a protective film around the dispersed droplets of one phase within the other, which prevents the droplets from coalescing and the phases from separating. castor-international.nl

The type of emulsion formed—either oil-in-water (O/W) or water-in-oil (W/O)—is largely determined by the surfactant's Hydrophilic-Lipophilic Balance (HLB). castor-international.nl The HLB value, which is directly related to the degree of ethoxylation, indicates the surfactant's preference for oil or water. venus-goa.comcastor-international.nl

Low HLB Values: Surfactants with fewer moles of ethylene oxide have lower HLB values, are more lipophilic (hydrophobic), and tend to promote the formation of W/O emulsions. vasudhachem.com

High HLB Values: Surfactants with a higher degree of ethoxylation possess higher HLB values, are more hydrophilic, and are effective as O/W emulsifiers. vasudhachem.com For example, ethoxylates with more than 25 moles of ethylene oxide are typically used as O/W emulsifiers and stabilizers. vasudhachem.com

Beyond conventional emulsions, ethoxylated castor oil fatty acids are also employed to create microemulsions. google.com Unlike macroemulsions, which are kinetically stable but thermodynamically unstable, microemulsions are thermodynamically stable, transparent, and form spontaneously under the right conditions. google.comnih.gov These systems require a precise balance of oil, water, and surfactant (and sometimes a co-surfactant). Ethoxylated castor oils act as the primary "solvating surfactant" in these formulations, creating swollen micellar systems that can dissolve large amounts of a dispersed phase. google.com

Solubilization Capacity and Micellar Systems Formation

In aqueous solutions, once the concentration of the ethoxylated castor oil fatty acid surpasses a certain point known as the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical structures called micelles. These micelles have a core composed of the hydrophobic fatty acid tails and a corona (outer shell) of the hydrophilic polyoxyethylene chains, which interfaces with the surrounding water.

This micellar structure is the basis for the compound's excellent solubilizing capacity. atamanchemicals.comvasudhachem.com Hydrophobic substances, such as essential oils, fragrances, fat-soluble vitamins, and certain active pharmaceutical ingredients that are normally insoluble in water, can be partitioned into the hydrophobic core of the micelles. rimpro-india.com This encapsulation effectively disperses them throughout the aqueous medium, resulting in a clear, stable solution. rimpro-india.com

Grades like PEG 40 Castor oil ethoxylate are recognized as powerful solubilizers. atamanchemicals.com They are capable of solubilizing a variety of materials, including pharmaceutical compounds like miconazole (B906) and propanidid, and are used extensively in cosmetics to incorporate perfume bases and volatile oils into aqueous or hydro-alcoholic products. rimpro-india.com

Dispersancy and Wetting Phenomena in Diverse Media

Ethoxylated castor oil fatty acids also function as effective dispersing and wetting agents. shreechem.inresearchgate.net

Dispersancy: In systems containing solid particles suspended in a liquid, these surfactants adsorb onto the surface of the particles. The hydrophilic chains then extend into the liquid medium, creating a steric barrier that prevents the particles from aggregating or settling. This mechanism is crucial in agrochemical formulations, where they ensure the uniform dispersion of active ingredients like pesticides and herbicides. shreechem.insbr-int.com

Wetting: Wetting is the ability of a liquid to spread over a solid surface. Ethoxylated castor oil fatty acids facilitate this by reducing the surface tension of the liquid and lowering the contact angle between the liquid and the solid. This property is highly valued in textile processing for applications such as dyeing and finishing, where uniform application of treatment solutions is essential. shreechem.inresearchgate.net Their good wetting performance makes them suitable for industrial cleaning applications as well. researchgate.net

Rheological Properties of Ethoxylated Castor Oil Fatty Acid Formulations

In addition to their interfacial activity, ethoxylated castor oil fatty acids can significantly influence the rheological properties (flow and deformation characteristics) of the formulations in which they are used. atamanchemicals.com They can act as rheology modifiers, particularly as thickeners or stiffening agents. atamanchemicals.comchemicalbook.com

When added to liquid or semi-solid formulations like creams, lotions, and ointments, they increase the viscosity, providing a desired texture and preventing the product from being too runny. atamanchemicals.com The hydrogenated versions (ethoxylated hydrogenated castor oil) are especially effective as thickening and hardening agents in semi-solid preparations. chemicalbook.com This rheological control is also valuable in stick-form cosmetics, like lipsticks, where the surfactant helps to stabilize the solid structure and increase the product's melting point. atamanchemicals.com

Data Tables

Table 1: Properties of Various Ethoxylated Castor Oil Grades

This table illustrates how the degree of ethoxylation (indicated by the number in the product name) affects the Hydrophilic-Lipophilic Balance (HLB) and other properties. A higher HLB value corresponds to greater water solubility.

ProductAppearance @ 25°CSaponification Value (mg KOH/g)Iodine Value (g I₂/100g)HLB
CO-10 Pale yellow viscous liquid111 ± 535-456.49
CO-20 Pale yellow viscous liquid85 ± 525-359.8
CO-35 Pale yellow viscous liquid60 ± 517-2712.54
CO-40 Pale yellow viscous liquid56 ± 515-2513.15
CO-80 Pale yellow to waxy solid33 ± 5<1016.0
CO-200 Pale yellow to waxy solid15 ± 5<1018.2
Data sourced from Venus Goa venus-goa.com

Interactive Data Table: Properties of Various Ethoxylated Castor Oil Grades

Table 2: General Physicochemical Properties

PropertyValue
Form Paste / Viscous Liquid
pH (1% aqueous solution)5.0 - 7.0
Viscosity (at 25°C)600 - 750 mPa.s
Acid Value ≤ 2.0 mg KOH/g
Hydroxyl Value 65 - 78 mg KOH/g
Saponification Value 65 - 70 mg KOH/g
Iodine Value 25 - 35 g/100g
Data sourced from Sigma-Aldrich sigmaaldrich.com

Interactive Data Table: General Physicochemical Properties

Academic Applications in Advanced Formulation Science

Excipient Functionality in Drug Delivery System Development (Non-Clinical)

Fatty acids, castor-oil, ethoxylated, a class of non-ionic surfactants derived from the reaction of castor oil with ethylene (B1197577) oxide, serve as a critical multifunctional excipient in modern pharmaceutical formulation. venus-goa.comslideshare.net Their utility is rooted in their amphiphilic nature, possessing both hydrophobic (the fatty acid chains of castor oil) and hydrophilic (the polyethylene (B3416737) glycol chains) regions. This structure allows them to interact with both aqueous and lipid phases, making them exceptional solubilizers and emulsifiers. venus-goa.com The degree of ethoxylation—the number of ethylene oxide units added to the castor oil molecule—can be varied to produce a range of surfactants with different hydrophilic-lipophilic balance (HLB) values, allowing for their application in diverse formulation types, including oral, topical, and parenteral systems. venus-goa.comresearchgate.net

Formulation Strategies for Poorly Water-Soluble Active Pharmaceutical Ingredients

A notable application is in the formulation of taxanes, such as paclitaxel (B517696) and docetaxel, which are potent anticancer agents with high hydrophobicity. slideshare.netijsdr.org Formulating these drugs into conventional liposomes is difficult due to their inability to be encapsulated efficiently. Research has demonstrated that a solvent system containing polyethoxylated castor oil (specifically Cremophor EL), ethanol, and phosphate-buffered saline (PBS) can be used as the inner hydrophilic core of liposomes. slideshare.netijsdr.org This approach has enabled the successful preparation of docetaxel- and paclitaxel-encapsulating liposomes with nearly 100% encapsulation efficiency and high loading capacities. slideshare.netijsdr.org

The table below summarizes the loading efficiency of taxanes into liposomes using a polyethoxylated castor oil-based solvent system.

Taxane (B156437)Maximum Drug to Lipid Ratio (mol%)Loading Efficiency (mol%)Particle Size (nm)
Docetaxel (DTX)2029.9100-200
Paclitaxel (PTX)1015.4100-200
Glycosylated PTX (gPTX)2029.1100-200
Data sourced from a study on liposomal taxane formulations. slideshare.net

These findings underscore the crucial role of ethoxylated castor oil in enabling the delivery of challenging, poorly soluble APIs through advanced drug delivery systems.

Role in Nanoemulsion and Self-Emulsifying Drug Delivery Systems (SEDDS)

Ethoxylated castor oils are fundamental components in the development of nanoemulsions and self-emulsifying drug delivery systems (SEDDS). google.com SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. google.com The ability of ethoxylated castor oil to act as a primary surfactant is key to the spontaneous formation of these systems, which enhance the solubility and oral bioavailability of poorly water-soluble drugs. google.comnih.gov

In these formulations, ethoxylated castor oil reduces the interfacial tension between the oil and aqueous phases, facilitating the dispersion of the oil phase into fine droplets, typically in the nanometer range. semanticscholar.org The choice of surfactant and its concentration is critical and governs the spontaneity of the emulsification process and the resulting droplet size, which in turn affects in vivo performance. google.com For instance, self-nanoemulsifying drug delivery systems (SNEDDS) have been developed for the anti-inflammatory drug flurbiprofen (B1673479) using castor oil as the oil phase and various ethoxylated castor oils (like Kolliphor EL) as the surfactant. nih.gov

The table below presents example compositions of flurbiprofen-loaded SNEDDS using castor oil.

Formulation CodeOil Phase (Castor Oil) (% w/w)Surfactant (Kolliphor® EL) (% w/w)Co-surfactant (Transcutol® HP) (% w/w)Resulting Droplet Size (nm)
F4CAS106030142.5 ± 1.1
F5CAS155530215.4 ± 1.2
F6CAS205030349.9 ± 1.8
Data adapted from a study on flurbiprofen SNEDDS. nih.gov

These systems readily disperse in the gastrointestinal tract, and the digestive motility provides the necessary agitation for self-emulsification, presenting the drug in a solubilized state for absorption. google.com

Impact on Membrane Permeation and Absorption Mechanisms (Excipient-Mediated)

Beyond solubilization, ethoxylated castor oils can directly influence drug absorption by interacting with biological membranes. As surfactants, they can modulate the fluidity and permeability of the cell membrane, a mechanism that can enhance the transport of drugs across epithelial barriers. nih.govnih.gov The interaction is concentration-dependent; at concentrations below the CMC, surfactant monomers can incorporate into the lipid bilayer, impairing its barrier function. nih.gov At concentrations near the CMC, the formation of micelles can lead to the solubilization of membrane components and cell lysis. nih.gov

Studies on nonionic ethoxylated surfactants have shown they can penetrate the lipid bilayer of cell membranes. nih.govresearchgate.net Surfactants with intermediate amphiphilicity can rapidly fuse with the membrane, leading to the formation of pores and subsequent leakage of cytoplasmic contents. nih.govresearchgate.net This transient disruption of the membrane integrity can facilitate the paracellular or transcellular passage of co-administered drug molecules.

Polymeric Materials and Coatings Science

The unique chemical structure of castor oil, particularly the presence of a hydroxyl group on the ricinoleic acid moiety, makes it a valuable renewable resource for polymer synthesis. ijsdr.orgnih.gov Ethoxylation of this hydroxyl group further modifies its reactivity and properties, expanding its utility in materials science.

Bio-based Polyol Synthesis and Polymerization Chemistry

Castor oil is a natural triglyceride that can function as a polyol, a compound with multiple hydroxyl functional groups. ijsdr.orggoogle.com This inherent functionality allows it to be used directly as a bio-based polyol in the synthesis of polyurethanes. slideshare.netresearchgate.net Polyurethanes are formed through the reaction of polyols with isocyanates. ijsdr.org The use of castor oil and its derivatives as the polyol component introduces a sustainable and biodegradable element into the resulting polymer. nih.gov

The reactivity of castor oil can be tailored. For instance, transesterification of castor oil can produce polyols with specific hydroxyl values and molecular weights, which are then reacted with diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) to form polyurethanes. researchgate.net The completion of the reaction is often monitored by the disappearance of the NCO peak in the FTIR spectrum. researchgate.net Furthermore, castor oil can be chemically modified through processes like alcoholysis and subsequently reacted with dicarboxylic acids to create castor oil polyester (B1180765) polyols, which can be used to prepare polyurethane foams with high bonding strength and excellent hydrolysis resistance. google.com

Researchers have also synthesized castor oil-based multifunctional polyols using techniques like thiol-ene click reactions to increase the number of hydroxyl groups, thereby enhancing the cross-linking density and mechanical properties of the resulting polyurethane foams. slideshare.net

The table below shows the effect of using multifunctional polyols on the compressive properties of polyurethane foams.

Polyol Blend (Castor Oil / Multifunctional Polyol)Density (g/cm³)Compressive Strength (kPa)Compressive Modulus (kPa)
100 / 00.251102200
80 / 200.261503000
60 / 400.272104500
Conceptual data based on findings that increasing multifunctional polyol content improves compressive properties. slideshare.net

Modifiers and Additives in Polymer Composites and Resins

Polymers derived from castor oil are utilized as matrices and modifiers in the development of composite materials. nih.govacs.org These bio-based polymers can be combined with various fillers and fibers to create composites with tailored properties for a range of applications. nih.gov The castor oil-based polyurethane matrix often provides flexibility and water resistance to the composite. mdpi.com

For example, castor oil-based polyurethane prepolymers have been used to create composites with high loadings of clam shell powder. mdpi.com The chemical interaction between the terminal isocyanate groups of the prepolymer and the hydroxyl groups on the surface of the shell powder leads to strong interfacial compatibility and enhanced tensile properties. mdpi.com Similarly, castor oil-based polyurethane resins have been combined with waste materials like wood sawdust and rubber tire powder to produce eco-friendly composites. researchgate.net In these materials, the polyurethane resin acts as a binder. Increasing the resin content generally improves the dimensional stability of the composites by reducing water absorption and thickness swelling. researchgate.net

Castor oil can also act as a crosslinker and plasticizer in other polymer systems. In epoxy-based composites reinforced with hybrid fibers, the addition of castor oil has been shown to improve mechanical properties such as tensile strength and impact strength, as well as thermal properties like the glass transition temperature. researchgate.net

Surface Modifiers in Adhesives and Coatings

In the realm of adhesives and coatings, ethoxylated castor oil fatty acids serve as crucial surface modifiers. Their surfactant nature allows them to reduce surface tension at the interface between the formulation and the substrate, promoting better wetting and adhesion. This is particularly valuable in the preparation of curable adhesives and various coating formulas, including those for plastics like PVC and polyurethanes. atamanchemicals.comgoogle.comnih.gov

The incorporation of these ethoxylates can improve the dispersion of pigments and other additives within the coating matrix, leading to a more uniform and stable product. google.com For instance, in the manufacturing of polyurethane coatings, ethoxylated castor oil can act as a lubricant and release agent, enhancing the processing and grease resistance of the final product. atamanchemicals.com Furthermore, epoxidized castor oil, a related derivative, finds application in paints, coatings, and adhesives, highlighting the versatility of modified castor oil products in this field. nih.gov The selection of a specific grade of ethoxylated castor oil, with a particular HLB value, is critical to achieving the desired performance characteristics in the final adhesive or coating product. vasudhachem.com

A study on castor oil-derived polyurethane adhesives demonstrated that the ratio of isocyanate to hydroxyl groups (NCO/OH) significantly affects the lap shear strength, with an optimal ratio leading to performance comparable to conventional wood adhesives but with a shorter curing time. ua.pt

PropertyResult
Optimal NCO/OH Ratio for Lap Shear Strength2.50
Activation Energy (Kissinger Method)80.55 kJ mol⁻¹
Activation Energy (Ozawa Method)87.07 kJ mol⁻¹

Agrochemical Formulations and Crop Science

The agricultural sector extensively utilizes ethoxylated castor oil fatty acids in the formulation of pesticides and herbicides to enhance their effectiveness and stability. sbr-int.comsancolo.com

Ethoxylated castor oil acts as a powerful emulsifier and wetting agent in agrochemical formulations, particularly for creating stable oil-in-water (O/W) emulsions of active ingredients that are otherwise insoluble in water. sancolo.comnih.govnouryon.com This is critical for the effective delivery of pesticides and herbicides to the target plants. By reducing the surface tension of the spray droplets, these surfactants ensure a more uniform coverage on the waxy surfaces of leaves, improving the adhesion and penetration of the active ingredients. sancolo.comnih.gov

Research has shown that the choice of ethoxylated castor oil with a specific HLB value is crucial for the stability of pesticide emulsions. nih.gov For example, a study on a lambda-cyhalothrin (B1674341) emulsion found that a polyoxyethylene castor oil ether with an HLB of 10.5 provided the highest stability. nih.gov The concentration of the surfactant also plays a significant role, with stability increasing as the surfactant concentration is raised from 2% to 6%, which is attributed to the formation of smaller oil droplets. nih.govresearchgate.net

A study focusing on a castor oil-based agro-formulation with cartap (B107815) hydrochloride demonstrated a significant increase in the zone of inhibition against Xanthomonas oryzae compared to an aqueous solution of the pesticide alone, highlighting the enhanced efficacy provided by the castor oil-based delivery system. jeb.co.in

The stability of agricultural dispersions is paramount for ensuring that the active ingredient remains evenly distributed throughout the formulation from production to application. Ethoxylated castor oil fatty acids contribute significantly to this stability. shreechem.inresearchgate.net They can be formulated with other surfactants, such as the calcium salt of dodecyl benzene (B151609) sulphonate, to create balanced surfactant pairs for emulsifiable concentrate formulations. kimyagaran.com

The ability of these surfactants to form stable emulsions ensures that the pesticide or herbicide is delivered uniformly, leading to improved performance and potentially allowing for reduced application rates of the active ingredient. nouryon.com The use of castor oil-based delivery systems has also been shown to provide a sustained release of the active ingredient and enhance its retention on plant surfaces, which is particularly beneficial in preventing the pesticide from being washed off by rain. nih.gov

The following table presents data on the surface tension of various ethoxylated castor oil surfactants, demonstrating their effectiveness in reducing the surface tension of water, a key property for their use in agrochemical formulations. google.com

SurfactantSurface Tension (dynes/cm)
Water73.45
Castor oil PEG-4040.25
Castor oil PEG-6041.35
Castor oil PEG-20041.03

Lubricant and Industrial Fluid Technologies

The inherent lubricity and biodegradability of castor oil make its ethoxylated derivatives attractive for use in lubricants and industrial fluids, aligning with the growing demand for environmentally friendly products. sbr-int.commdpi.com

Ethoxylated castor oil fatty acids are utilized in the development of bio-based lubricants, acting as both lubricant additives and, in some cases, as part of the basestock itself. vasudhachem.commdpi.com Their chemical structure, with a polar hydroxyl group, provides good lubricity. mdpi.com Research into biolubricants derived from castor oil fatty acids has shown promising results, with some synthesized products exhibiting lower friction coefficients than commercial mineral oils. mdpi.com

While castor oil itself has limitations due to poor oxidative stability, chemical modifications like ethoxylation can enhance its properties. atamanchemicals.com These derivatives can be used to formulate lubricants with improved performance characteristics. For instance, studies have explored the synthesis of biolubricants from castor oil through processes like esterification and epoxidation, with the resulting products showing potential to replace mineral fossil oils. mdpi.com

In metalworking fluids, ethoxylated castor oil fatty acids serve as emulsifiers and lubricants, particularly in soluble oils and semi-synthetic formulations. vasudhachem.comzjwmfs.comkaochemicals-eu.com They help to create stable emulsions of mineral or vegetable oils in water, providing both cooling and lubrication during machining operations. zjwmfs.compsu.edu The use of alkoxylated cross-linked castor oil has been shown to exhibit good multi-metal lubricity and provide both low and high HLB emulsification properties. kaochemicals-eu.com

A study investigating the tribological properties of aqueous solutions of ethoxylated castor oil demonstrated a significant improvement in anti-seizure properties compared to water alone. The performance was found to be comparable to mineral oils containing commercial additive packages. This suggests that ethoxylated castor oil can be an effective additive for improving the lubricity of water-based metalworking fluids.

The table below, derived from a study on the lubricity of ethoxylated castor oil in water, shows the limiting pressure of seizure for different concentrations and ethoxylation degrees of the additive. researchgate.net

Additive Concentration (%)Ethoxylation DegreeLimiting Pressure of Seizure (MPa)
0.5260.85
1260.90
2260.95
4261.00
0.5400.90
1400.95
2401.00
4401.05
0.5700.95
1701.00
2701.05
4701.10

Environmental Considerations and Sustainability Research

Renewable Resource Utilization and Bio-refinery Concepts

Fatty acids from castor oil are derived from a renewable botanical source, the castor bean plant (Ricinus communis) researchgate.netresearchgate.net. Castor oil is considered an important bio-based raw material for the chemical industry, offering an alternative to petroleum-based feedstocks researchgate.netsemanticscholar.org. Its unique composition, primarily consisting of ricinoleic acid (approximately 90%), a hydroxylated fatty acid, makes it a versatile platform chemical researchgate.netnih.gov. Unlike many other vegetable oils, castor oil is not a primary food source, which mitigates concerns regarding competition between fuel and food production researchgate.netnih.gov. The utilization of such a renewable resource aligns with global efforts to transition towards a more sustainable bioeconomy.

Research into castor oil biorefineries has explored several processing pathways. A conceptual design might include a transesterification plant to produce biodiesel, a pyrolysis plant for biochemicals, and an amination plant to create high-value monomers scribd.com. The lignocellulosic residues from the castor plant, such as the stems, leaves, and seed cake left after oil extraction, are also valuable resources. These materials can be used for the production of bioethanol and biogas, further enhancing the economic and environmental viability of the biorefinery model mdpi.comresearchgate.net. Computer-aided tools and superstructure optimization models are being developed to analyze various processing alternatives and identify the most profitable product portfolios under different market conditions scribd.com.

Table 1: Potential Products from a Castor Oil Biorefinery
Feedstock ComponentProcessPrimary Product(s)Source(s)
Castor OilTransesterificationBiodiesel, Glycerol (B35011) scribd.commdpi.com
Castor OilPyrolysisHeptaldehyde, Undecylenic Acid scribd.comscribd.com
Pyrolysis ProductsAminationω-aminoundecanoic acid (monomer for polyamides) scribd.com
Lignocellulosic Residues (Stems, Leaves, Seed Cake)Anaerobic Digestion / FermentationBiogas (Biomethane), Bioethanol mdpi.comresearchgate.net
Castor Oil DerivativesVarious Chemical SynthesesSebacic Acid, 2-Octanol, Coatings, Lubricants scribd.com

Biodegradation Pathways and Environmental Fate Assessment (Theoretical Frameworks)

The environmental impact of surfactants like ethoxylated castor oil fatty acids is largely determined by their biodegradability and their fate in various environmental compartments. The biodegradation of ethoxylated fatty acids is a complex process involving multiple potential pathways, primarily initiated by microbial action in environments such as sewage treatment plants nih.govoieau.fr.

Theoretical frameworks for the biodegradation of similar non-ionic surfactants, such as fatty alcohol ethoxylates, provide insight into the likely pathways for ethoxylated castor oil fatty acids. The primary degradation mechanisms are understood to occur simultaneously and involve both the hydrophobic (fatty acid) and hydrophilic (ethoxylate) portions of the molecule nih.govresearchgate.net.

Key theoretical biodegradation pathways include:

Central Fission : This pathway involves the enzymatic cleavage of the ether bond that links the fatty acid chain to the polyethylene (B3416737) glycol (ethoxylate) chain. This initial step results in the formation of a free fatty alcohol (or acid) and a polyethylene glycol (PEG) chain researchgate.net.

Oxidation of the Alkyl Chain : This involves the terminal (omega) and subsequent (beta) oxidation of the fatty acid portion of the molecule. This process shortens the alkyl chain, breaking it down into smaller components nih.gov.

Depolymerization of the Ethoxylate Chain : This mechanism involves the stepwise shortening of the polyethylene glycol chain. Both hydrolytic and oxidative cleavage of the ether bonds between the ethylene (B1197577) oxide units can occur, leading to the formation of shorter-chained PEGs and, eventually, smaller molecules like glyoxylic, oxalic, and formic acids nih.gov.

Studies have shown that the alkyl moiety tends to degrade faster than the polyethylene glycol moiety nih.gov. The ultimate degradation of the ethylene oxide units can proceed through various metabolic cycles, including the oxidative dicarbonic acid cycle or the glycerate pathway nih.gov.

An environmental fate assessment for these compounds evaluates their persistence, partitioning, and potential impact in the environment erasm.orgnih.gov. Key considerations in such an assessment include the partitioning of the substance between water, soil, and sediment. Due to their physicochemical properties, degradation metabolites of ethoxylated surfactants can partition effectively into sediments nih.gov. The assessment also considers the potential for bioaccumulation and aquatic toxicity. While ethoxylated fatty acid esters have been shown to be readily biodegradable and exhibit lower aquatic toxicity compared to some other surfactants, their metabolites, such as shorter-chain ethoxylates and alkylphenols (from different surfactant types), can be more persistent nih.govpjoes.comresearchgate.net. Therefore, a thorough risk assessment considers the entire lifecycle and degradation profile of the compound mass.gov.

Table 2: Theoretical Biodegradation Mechanisms for Ethoxylated Fatty Acids
MechanismDescriptionResulting Intermediates/ProductsSource(s)
Central FissionCleavage of the ether bond between the alkyl chain and the ethoxylate chain.Free fatty acid/alcohol and Polyethylene Glycol (PEG). nih.govresearchgate.net
Omega (ω) & Beta (β) OxidationOxidative degradation starting at the terminal methyl group of the alkyl chain, followed by stepwise shortening of the chain.Shorter-chain fatty acids. nih.gov
Ethoxylate Chain DepolymerizationStepwise cleavage of ether-bound ethylene oxide (EO) units from the hydrophilic part of the surfactant.Short-chain carboxylated and neutral PEGs, C2-fragments (e.g., glyoxylate, oxalate). nih.gov

Green Chemistry Principles in Ethoxylated Castor Oil Fatty Acid Synthesis

The synthesis of ethoxylated castor oil fatty acids can be evaluated through the lens of the 12 Principles of Green Chemistry, which provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.orgdntb.gov.ua.

Prevention : This principle is addressed by designing processes to minimize waste. Efficient synthesis with high conversion rates reduces the amount of unreacted starting materials.

Atom Economy : The ethoxylation reaction, in theory, can have a high atom economy, as it is an addition reaction where ethylene oxide molecules are incorporated into the castor oil fatty acid structure acs.org. Maximizing the incorporation of all materials into the final product is a key goal.

Less Hazardous Chemical Syntheses : The primary hazard in this synthesis is the use of ethylene oxide, a toxic and reactive chemical slideshare.net. While the final ethoxylated product is generally of low toxicity, green chemistry encourages the exploration of safer alternatives or processes that minimize exposure to hazardous reagents vasudhachem.com.

Designing Safer Chemicals : Ethoxylated castor oil fatty acids are designed to be effective surfactants while also being biodegradable, which reduces their environmental persistence pjoes.comfrontiersin.org. This aligns with the principle of designing chemicals that have minimal toxicity and degrade into benign products.

Safer Solvents and Auxiliaries : The ethoxylation process is typically carried out without a solvent, using the liquid castor oil as the reaction medium, which adheres to this principle slideshare.net.

Design for Energy Efficiency : The synthesis of ethoxylated castor oil fatty acids often requires high temperatures (150-240 °C) and pressures (5-10 MPa) slideshare.net. A key area for improvement under green chemistry principles would be the development of catalysts that allow the reaction to proceed under milder, less energy-intensive conditions.

Use of Renewable Feedstocks : The use of castor oil as the starting material is a prime example of this principle in action. Castor oil is a renewable, non-food, bio-based resource semanticscholar.orgnih.gov.

Reduce Derivatives : The direct ethoxylation of the hydroxyl and carboxyl groups in castor oil fatty acids avoids the need for protecting groups or other temporary modifications, thus simplifying the process and reducing waste acs.orgresearchgate.net.

Catalysis : The reaction is catalytic, typically using an alkaline catalyst like sodium hydroxide slideshare.net. Green chemistry promotes the use of highly selective catalysts that can be recycled and are non-toxic. Research into novel solid catalysts aims to improve the selectivity and efficiency of the ethoxylation process researchgate.net.

Design for Degradation : The resulting ethoxylated castor oil fatty acids are designed to be biodegradable, breaking down into smaller components in the environment after their intended use nih.govpjoes.com.

Real-time Analysis for Pollution Prevention : Implementing in-process monitoring can ensure the reaction goes to completion, preventing the release of unreacted ethylene oxide and optimizing product quality.

Inherently Safer Chemistry for Accident Prevention : The high reactivity and toxicity of ethylene oxide present significant safety challenges. Applying this principle involves designing processes and equipment to minimize the potential for accidents, such as developing closed-loop systems and automatic control systems to regulate the flow of ethylene oxide acs.orgslideshare.net.

Theoretical and Computational Modeling

Molecular Dynamics Simulations for Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the time evolution of the system, offering detailed information about its structure and dynamics at the atomic level.

In the context of ethoxylated castor oil, MD simulations are particularly valuable for investigating their behavior at interfaces, such as the boundary between oil and water. These simulations can elucidate how individual surfactant molecules orient themselves at the interface, a critical factor in their function as emulsifiers. For instance, simulations can model the hydrophobic ricinoleic acid backbone's interaction with an oil phase while the hydrophilic polyethylene (B3416737) oxide (PEO) chains extend into the aqueous phase. This provides insights into the packing of surfactant molecules and the resulting reduction in interfacial tension (IFT). mdpi.com

Research on similar systems, such as the effect of ethoxylated surfactants on asphaltenes at water/crude-oil interfaces, demonstrates the capability of these simulations. researchgate.net Such studies can quantify the reduction in IFT and analyze the structural arrangements of surfactant aggregates. mdpi.comresearchgate.net Key parameters that can be derived from MD simulations include the density profiles of different components across the interface, the orientation of surfactant molecules, and the potential of mean force for surfactant aggregation. These computational approaches can predict how factors like the degree of ethoxylation, temperature, and pressure influence the surfactant's performance, guiding the development of more effective formulations. mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or molecular properties of compounds with their macroscopic properties. researchgate.netspringernature.comnih.gov A QSPR model is a mathematical equation that links chemical structure to a specific property, allowing for the prediction of this property for new or untested molecules. researchgate.netnih.gov The general workflow involves compiling a dataset of compounds with known properties, calculating molecular descriptors for these compounds, developing a mathematical model using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), and validating the model's predictive power. researchgate.netnih.gov

For fatty acids, castor-oil, ethoxylated, QSPR models can predict key surfactant properties based on variations in their molecular structure, primarily the length of the polyethylene oxide chain. Molecular descriptors can include:

Number of ethylene (B1197577) oxide units

Molecular weight

Topological indices

Quantum chemical descriptors

These descriptors can be used to build models that predict properties such as the critical micelle concentration (CMC), surface tension at the CMC (γcmc), and the hydrophile-lipophile balance (HLB). For example, a study on a series of nonionic surfactants synthesized from castor oil with varying lengths of polyethylene oxide chains provides the type of experimental data necessary for developing robust QSPR models. researchgate.netafricaresearchconnects.comresearchgate.net As the degree of ethoxylation increases, properties like CMC and surface tension change in a predictable manner, which can be captured by a QSPR model. researchgate.net

The table below, based on data from such studies, illustrates the relationship between the number of ethoxylate units and key surfactant properties, which forms the basis for QSPR model development.

Table 1: Physicochemical Properties of Ethoxylated Castor Oil Derivatives with Varying Ethoxylation Degrees

Number of Ethylene Oxide (EO) UnitsCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γcmc) (mN/m)
101.73 x 10-536.52
202.50 x 10-536.80
303.15 x 10-537.15
403.94 x 10-537.38

Data derived from research on castor oil acid methyl ester ethoxylates. researchgate.net

Computational Chemistry for Reaction Pathway Analysis

Computational chemistry provides tools to investigate chemical reactions at a molecular level, offering insights into reaction mechanisms, transition states, and product selectivity. Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules and map out the potential energy surface of a reaction. This allows for the determination of the most energetically favorable reaction pathway. frontiersin.org

The synthesis of ethoxylated castor oil involves the reaction of ethylene oxide with the hydroxyl groups of the ricinoleic acid moieties within the castor oil triglyceride structure. slideshare.net A key question in this process is the selectivity of the ethoxylation reaction. Computational chemistry can be used to analyze the reaction pathway for ethoxylation at the secondary hydroxyl group of the ricinoleic acid chain versus potential side reactions, such as transesterification followed by ethoxylation of the glycerol (B35011) backbone. researchgate.net

Studies on the group selectivity of ethoxylation in other hydroxy acids have shown that the presence of both hydroxyl and carboxyl groups can influence the reaction outcome. researchgate.net By calculating the activation energies for different possible reaction steps, computational models can predict the most likely products under specific reaction conditions (e.g., temperature, catalyst).

Furthermore, computational analysis can aid in interpreting experimental data, such as that from mass spectrometry. nih.gov The fragmentation pathways of ethoxylated castor oil molecules in a mass spectrometer are complex. nih.govresearchgate.net Computational chemistry can model these fragmentation processes, helping to elucidate the structure of the original molecule and understand how factors like the position of the ethoxy chains (topology) influence the fragmentation pattern. nih.govresearchgate.net This synergy between computational analysis and experimental techniques is crucial for the detailed molecular characterization of these complex surfactant mixtures. nih.govuu.nl

Future Research Trajectories and Interdisciplinary Opportunities

Development of Multi-Functional Ethoxylated Derivatives

The next generation of ethoxylated castor-oil derivatives is being designed to possess multiple functionalities within a single molecule, leading to enhanced performance and efficiency in various applications. Research is focused on chemically modifying the base molecule to introduce new active sites.

One promising area is the synthesis of anionic-nonionic surfactants. For instance, the creation of castor oil acid methyl ester ethoxylate sulfonate (CAMEES) introduces a sulfonic acid group into the ethoxylated structure. researchgate.net This results in a multifunctional surfactant with three hydrophilic groups, exhibiting superior emulsification, detergency, and foaming properties compared to its non-sulfonated precursor. researchgate.net

Further functionalization can be achieved through various chemical reactions targeting the molecule's reactive groups. unitedwebnetwork.com The development of derivatives such as quaternary ammonium (B1175870) salts for fabric softening, or betaines and imidazolines for use as amphoteric surfactants, highlights the potential for creating highly specialized molecules. unitedwebnetwork.com Research into polyanhydride-based ricinoleic acid also shows potential for creating derivatives with controlled release properties for applications like drug delivery. vasudhachem.com

These multi-functional derivatives offer the advantage of combining properties that would otherwise require a mixture of different compounds, such as emulsification, lubrication, and anti-static capabilities. vasudhachem.com

Table 1: Examples of Multi-Functional Ethoxylated Castor Oil Derivatives

Derivative Name Functional Groups Added Key Properties Potential Applications
Castor Oil Acid Methyl Ester Ethoxylate Sulfonate (CAMEES) Sulfonic acid group Anionic-nonionic character, enhanced emulsification and detergency researchgate.net Advanced cleaning formulations, emulsion polymerization researchgate.net
Quaternary Ammonium Salts Quaternary ammonium group Cationic surfactant, fabric softening unitedwebnetwork.com Fabric softeners, conditioning agents
Betaines/Imidazolines Zwitterionic groups Amphoteric surfactant properties unitedwebnetwork.com Personal care products, specialty cleaners
Polyanhydride-based Ricinoleic Acid Anhydride linkages Biodegradability, controlled release vasudhachem.com Drug delivery systems, advanced coatings vasudhachem.com

Integration into Smart and Responsive Material Systems

A significant future direction for ethoxylated castor-oil fatty acids is their incorporation into "smart" materials that can respond to external stimuli such as changes in pH, temperature, or oxidation state. These responsive materials are at the cutting edge of materials science, with potential applications in targeted drug delivery, self-healing coatings, and environmental remediation.

Recent research has demonstrated the synthesis of acid-degradable and oxidation-responsive polymers derived from castor oil. researchgate.net Specifically, branched polyesters with β-thiopropionate groups have been created through lipase-catalyzed polycondensation of monomers derived from heptanal, a pyrolysis product of ricinoleic acid. researchgate.net

These polymers can be formulated into amphiphilic block copolymers, for example, by adding a poly(ethylene glycol) block. In aqueous solutions, these copolymers self-assemble into micelles. researchgate.net These nano-sized structures have the potential to encapsulate active compounds, such as drugs. The smart feature lies in their dual-responsive nature: the material can be engineered to degrade and release its payload in response to specific triggers, such as the acidic environment of a tumor or the presence of oxidative species. researchgate.net This targeted release mechanism is a key goal in advanced drug delivery systems. vasudhachem.comnih.gov

The integration of these castor oil-derived polymers into such systems leverages their inherent biocompatibility and biodegradability while adding a layer of intelligent functionality. vasudhachem.comresearchgate.net

Advancements in Sustainable Production Methodologies

While castor oil is a renewable feedstock, the conventional ethoxylation process involves high temperatures (170-240°C) and pressures (5 to 10 MPa) and relies on catalysts like sodium hydroxide. slideshare.net Future research is heavily focused on developing greener, more sustainable, and energy-efficient production methods. vasudhachem.comnih.gov

A key advancement is the use of biocatalysis, employing enzymes like lipases for polymerization and modification reactions. researchgate.net Enzyme-catalyzed processes, such as lipase-catalyzed polycondensation or transesterification, can be conducted under milder conditions, reducing energy consumption and potentially leading to higher selectivity and fewer byproducts. researchgate.netnih.gov

Another avenue of research is the development of novel, more efficient catalysts. The use of solid catalysts modified by metal cations has been explored to directly insert ethylene (B1197577) oxide into fatty methyl esters, which could offer a more controlled and efficient reaction pathway. researchgate.net Furthermore, catalytic transfer hydrogenation (CTH) presents a greener alternative to traditional hydrogenation processes for producing hydrogenated castor oil ethoxylates. nih.gov

The overarching goal is to align the entire lifecycle of ethoxylated castor-oil fatty acids with the principles of green chemistry. vasudhachem.com This includes not only using a renewable feedstock but also minimizing the environmental footprint of the chemical transformations involved in their production. nih.gov

Table 2: Comparison of Production Methodologies

Methodology Catalyst Type Process Conditions Key Advantages
Conventional Ethoxylation Alkaline (e.g., Sodium Hydroxide) slideshare.net High Temperature (170-240°C), High Pressure (5-10 MPa) slideshare.net Established, high-volume production
Enzyme-Catalyzed Synthesis Lipases, etc. researchgate.net Milder temperature and pressure High selectivity, reduced energy use, environmentally friendly researchgate.netnih.gov
Advanced Catalysis Novel solid catalysts researchgate.net Potentially milder conditions Improved efficiency and control of reaction researchgate.net
Green Hydrogenation (CTH) Transfer hydrogenation catalysts nih.gov Alternative to traditional hydrogenation Greener route to hydrogenated derivatives nih.gov

Exploration of Novel Biocompatible Applications

The inherent biocompatibility and low toxicity of castor oil and its derivatives make them ideal candidates for advanced applications in the pharmaceutical, medical, and cosmetic fields. vasudhachem.comrimpro-india.com Research is moving beyond their traditional roles as excipients and emulsifiers to explore more sophisticated biomedical functions.

A major area of innovation is in advanced drug delivery systems. vasudhachem.com Ethoxylated castor oil is a key component in the formulation of liposomes, which are microscopic vesicles that can encapsulate therapeutic agents. nih.gov For instance, liposomal formulations for taxanes (a class of chemotherapy drugs) have been developed using polyethoxylated castor oil. This encapsulation can improve the stability and delivery of hydrophobic drugs and potentially reduce side effects by controlling their release. nih.gov

Furthermore, the development of responsive polymers from castor oil derivatives opens up possibilities for targeted drug delivery vehicles that release their contents only at the site of disease. researchgate.net

In cosmetics and personal care, the focus is on leveraging the unique properties of these compounds for enhanced performance. The fatty acids in ethoxylated castor oil can promote the growth of healthy skin tissue and improve skin tone. Its low comedogenic score makes it suitable for sensitive skin applications. Research continues to explore its use as a natural and effective alternative to synthetic moisturizers and emollients.

Table 3: Summary of Novel Biocompatible Applications

Application Area Specific Use Underlying Principle Research Finding
Pharmaceuticals Liposomal Drug Delivery nih.gov Encapsulation of hydrophobic drugs (e.g., taxanes) in lipid bilayers stabilized by ethoxylated castor oil. nih.gov Achieves high encapsulation and loading efficiency for chemotherapeutic agents. nih.gov
Smart Materials Stimuli-Responsive Micelles researchgate.net Self-assembly of block copolymers into nanocarriers that degrade under specific conditions (e.g., acidity, oxidation). researchgate.net Potential for targeted release of therapeutic payloads in specific biological environments. researchgate.net
Cosmetics Advanced Skincare Formulations Promotion of healthy skin tissue due to fatty acid profile; low potential to clog pores. Acts as a humectant to moisturize skin by preventing water loss.
Parenteral Formulations Solubilizing Agent Emulsification of water-insoluble or fat-soluble vitamins and active pharmaceutical ingredients. rimpro-india.com Enables the administration of poorly soluble drugs in aqueous solutions. rimpro-india.com

Q & A

Q. Table: Example EO Molar Ratios and HLB Values

Product NameEO MolesHLB ValueCAS No.
Hedipin-R/300~3011.561791-12-6
Hedipin-R/360~3612.361791-12-6
Hedipin-R/400~4013.061791-12-6
(Adapted from KLK Kolb data )

Basic Question: What analytical methods are recommended to determine fatty acid composition in ethoxylated castor oil?

Methodological Answer:
A validated approach involves:

Hydrolysis : Use KOH in aqueous ethanol (90% v/v) to hydrolyze triglycerides into free fatty acids and glycerol .

Derivatization : Convert fatty acids to methyl esters using methanol and HCl for gas chromatography (GC) compatibility.

GC Analysis : Employ a capillary column with flame ionization detection (FID) to quantify ricinoleic acid (~85–90%), linoleic acid (~4.5%), and minor components (e.g., stearic acid) .

USP Standards : Follow pharmacopeial guidelines (e.g., USP Identification C) to distinguish hydrogenated vs. unhydrogenated ethoxylated castor oil via iodine value omission .

Advanced Question: How does the degree of ethoxylation affect emulsification efficiency in oil-in-water (O/W) systems?

Methodological Answer:
Ethoxylation increases hydrophilicity, directly impacting the hydrophilic-lipophilic balance (HLB):

  • Low EO (7–10 moles) : HLB 10–12, suitable for water-in-oil (W/O) emulsions.
  • High EO (>30 moles) : HLB >12, ideal for O/W emulsions (e.g., Hedipin-R/400 with HLB 13) .
  • Experimental Validation : Measure emulsion stability using centrifugation (phase separation resistance) and dynamic light scattering (droplet size distribution). Ethoxylated castor oil derivatives outperform non-ethoxylated analogs due to enhanced interfacial film formation .

Advanced Question: What are the environmental fate and biodegradation pathways of ethoxylated castor oil fatty acids?

Methodological Answer:

  • Biodegradation Testing : Use OECD Guideline 301B (CO₂ evolution test) with activated sludge. Ethoxylated tall oil (structurally analogous) achieved 90–100% biodegradation in 28 days, suggesting similar behavior for ethoxylated castor oil .
  • Read-Across Approach : When data gaps exist, extrapolate from structurally related substances (e.g., fatty acids, tall oil, ethoxylated) under REACH guidelines .
  • Sorption Potential : Ethoxylated surfactants exhibit moderate soil adsorption due to hydrophilic EO chains, reducing bioaccumulation risks .

Advanced Question: How can researchers resolve contradictions in identification methods across pharmacopeial monographs?

Methodological Answer:

  • Case Study : USP revisions (2016) removed iodine value tests for ethoxylated castor oil, emphasizing hydrogenation status via Identification C. Conflicting methods require cross-validation:
    • Chromatographic Resolution : Ensure baseline separation of ricinoleic acid derivatives in HPLC .
    • Spectroscopic Confirmation : Use FTIR to verify ethoxylation (C-O-C stretching at 1,100 cm⁻¹) and hydrogenation (absence of C=C peaks) .
  • Recommendation : Harmonize testing protocols using multi-technique workflows to address inter-monograph variability.

Advanced Question: What experimental designs are optimal for assessing endocrine disruption potential?

Methodological Answer:

  • In Vitro Assays : Use estrogen receptor (ER) and androgen receptor (AR) transactivation assays per EPA’s Endocrine Disruptor Screening Program (EDSP). Ethoxylated castor oil (CAS 103819-18-7) is flagged for screening due to structural alerts .
  • Dose-Response Analysis : Test concentrations spanning environmental relevance (ng/L–mg/L) to identify NOAEL/LOAEL thresholds.
  • Metabolite Profiling : Characterize degradation products (e.g., polyethylene glycols) via LC-MS to evaluate persistence.

Advanced Question: How do ethoxylated castor oil derivatives enhance drug bioavailability in hydrophobic formulations?

Methodological Answer:

  • Mechanism : Ethoxylation creates amphiphilic structures that solubilize lipophilic drugs via micelle formation. For example, PEG-30 castor oil increases solubility of paclitaxel by 1,000-fold .
  • In Vivo Validation : Conduct pharmacokinetic studies in rodent models, comparing AUC (area under the curve) for formulations with/without ethoxylated surfactants.
  • Safety Thresholds : Monitor hemolytic activity (via erythrocyte lysis assays) to ensure surfactant concentrations remain below critical micelle concentration (CMC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.